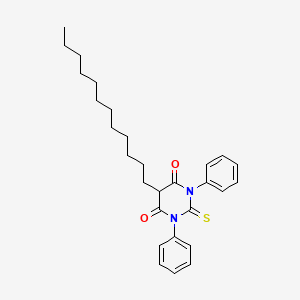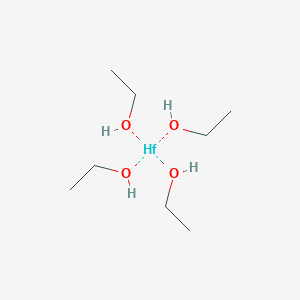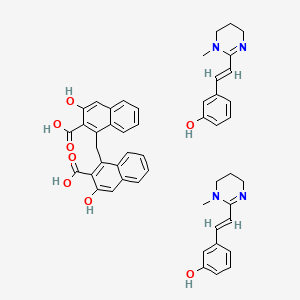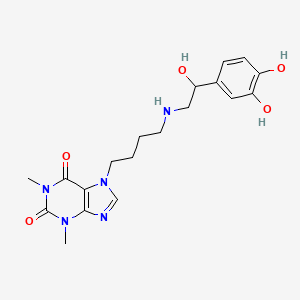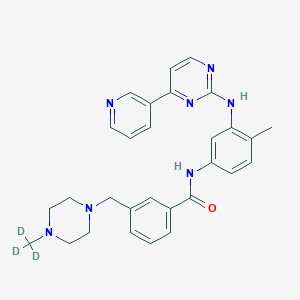
Imatinib Meta-methyl-piperazine Impurity-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib Meta-methyl-piperazine Impurity-d3 is a chemical compound that is often encountered as an impurity in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers such as chronic myelogenous leukemia and gastrointestinal stromal tumors . This impurity is characterized by the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Vorbereitungsmethoden
The preparation of Imatinib Meta-methyl-piperazine Impurity-d3 involves several synthetic routes. One common method includes the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, high purity, and suitability for industrial production .
Analyse Chemischer Reaktionen
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Imatinib Meta-methyl-piperazine Impurity-d3 is primarily used in scientific research to study the impurity profiles of Imatinib and to develop analytical methods for its detection and quantification . It is also used in the development of high-resolution liquid chromatography methods for the separation and analysis of Imatinib and its related impurities . Additionally, this compound is valuable in the study of genotoxic impurities, which are chemical agents that can damage genetic information within a cell .
Wirkmechanismus
it is structurally related to Imatinib, which functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and c-Kit . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division.
Vergleich Mit ähnlichen Verbindungen
Imatinib Meta-methyl-piperazine Impurity-d3 can be compared with other impurities found in the synthesis of Imatinib, such as:
- Imatinib Impurity A
- Imatinib Impurity B
- Imatinib Impurity C
- Imatinib Impurity F
- Imatinib Impurity J
These impurities differ in their chemical structures and the specific positions of their functional groups . This compound is unique due to the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Eigenschaften
Molekularformel |
C29H31N7O |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI-Schlüssel |
HIPOQAXTOUMJRW-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
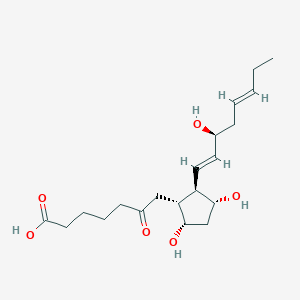
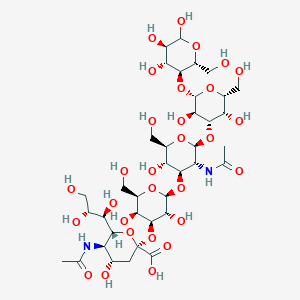
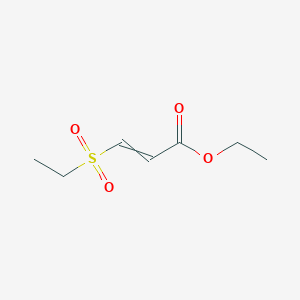
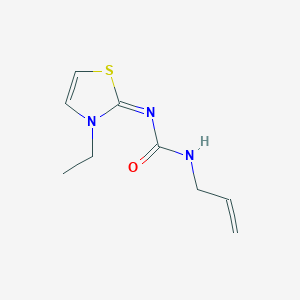
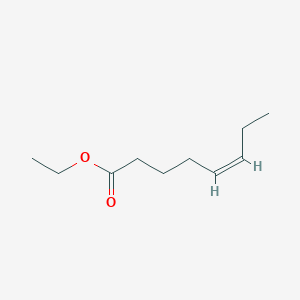
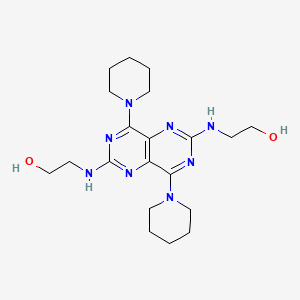
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
